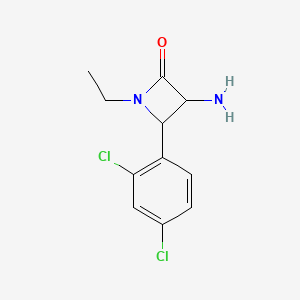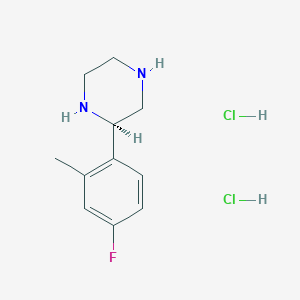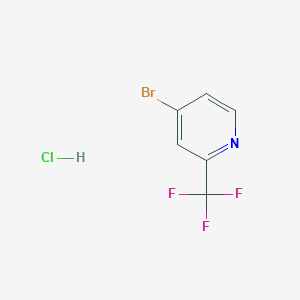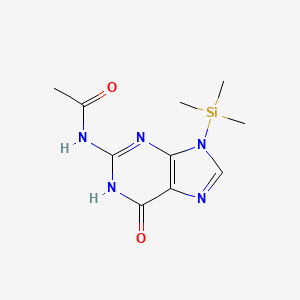
N-(3-(3-Propyl-1H-indol-2-yl)propyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-(3-プロピル-1H-インドール-2-イル)プロピル)アセトアミドは、インドール誘導体と呼ばれる有機化合物です。インドール誘導体は、その多様な生物活性で知られており、その潜在的な治療用途のために広く研究されています。この化合物は、6員環のベンゼン環が5員環の窒素含有ピロール環に縮合した二環式構造であるインドール部分を持ちます。
2. 製法
合成経路および反応条件: N-(3-(3-プロピル-1H-インドール-2-イル)プロピル)アセトアミドの合成は、通常、以下の手順を伴います。
インドール核の形成: インドール核は、フィッシャーインドール合成などのさまざまな方法で合成できます。フィッシャーインドール合成は、フェニルヒドラジンとアルデヒドまたはケトンを酸性条件下で反応させることを伴います。
アルキル化: 次に、インドール核を炭酸カリウムなどの塩基の存在下で1-ブロモ-3-プロピルプロパンを使用してアルキル化し、インドール環の3位にプロピル基を導入します。
アシル化: 最後のステップは、アルキル化されたインドールを無水酢酸でアシル化して、アセトアミド誘導体を形成することです。
工業的製造方法: この化合物の工業的製造方法は、より高い収率と純度を実現するために、上記の合成経路を最適化することを伴う可能性があります。これには、連続フローリアクター、高度な精製技術、プロセス自動化を使用して、一貫性のある品質とスケーラビリティを確保することが含まれる場合があります。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(3-Propyl-1H-indol-2-yl)propyl)acetamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Alkylation: The indole core is then alkylated using 1-bromo-3-propylpropane in the presence of a base like potassium carbonate to introduce the propyl group at the 3-position of the indole ring.
Acylation: The final step involves the acylation of the alkylated indole with acetic anhydride to form the acetamide derivative.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
化学反応の分析
反応の種類: N-(3-(3-プロピル-1H-インドール-2-イル)プロピル)アセトアミドは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、過マンガン酸カリウムまたは三酸化クロムなどの試薬を使用して酸化して、カルボン酸またはケトンなどの官能基を導入できます。
還元: 水素化リチウムアルミニウムなどの試薬を用いた還元反応により、アセトアミド基をアミンに変換できます。
一般的な試薬と条件:
酸化: 酸性媒体中の過マンガン酸カリウム。
還元: 無水エーテル中の水素化リチウムアルミニウム。
置換: ルイス酸触媒の存在下でのハロゲンやニトロ基などの求電子試薬。
主要な生成物:
酸化: カルボン酸、ケトン。
還元: アミン。
置換: ハロゲン化またはニトロ置換インドール誘導体。
4. 科学研究における用途
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗ウイルス、抗炎症、抗がん特性を持つ生物活性化合物としての可能性を調査しています。
医学: がん、ウイルス感染症、炎症性疾患などの疾患の治療における潜在的な治療効果について探索されています。
産業: 新素材の開発や医薬品合成の前駆体として利用されています。
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antiviral, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer, viral infections, and inflammatory conditions.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
作用機序
N-(3-(3-プロピル-1H-インドール-2-イル)プロピル)アセトアミドの作用機序は、特定の分子標的および経路との相互作用を伴います。インドール部分は、気分、認知、行動の調節に重要な役割を果たすセロトニン受容体を含む、さまざまな受容体に高親和性で結合することが知られています。さらに、この化合物は、疾患の進行に関与する特定の酵素またはシグナル伝達経路を阻害する可能性があり、それによって治療効果を発揮します。
類似化合物:
N-(1H-インドール-3-イル)アセトアミド: 類似の構造的特徴を持つ別のインドール誘導体ですが、生物活性は異なります。
N-(2-(1H-インドール-3-イル)エチル)アセトアミド: プロピル基ではなくエチル基を持つ化合物であり、異なる薬理学的特性をもたらします。
独自性: N-(3-(3-プロピル-1H-インドール-2-イル)プロピル)アセトアミドは、インドール環上の特定の置換パターンによってユニークです。これは、他のインドール誘導体と比較して、異なる生物活性と治療の可能性をもたらす可能性があります。インドール環の3位のプロピル基とアセトアミド官能基は、そのユニークな化学的および薬理学的特性に貢献しています。
類似化合物との比較
N-(1H-Indol-3-yl)acetamide: Another indole derivative with similar structural features but different biological activities.
N-(2-(1H-Indol-3-yl)ethyl)acetamide: A compound with an ethyl group instead of a propyl group, leading to different pharmacological properties.
Uniqueness: N-(3-(3-Propyl-1H-indol-2-yl)propyl)acetamide is unique due to its specific substitution pattern on the indole ring, which may confer distinct biological activities and therapeutic potential compared to other indole derivatives. Its propyl group at the 3-position of the indole ring and the acetamide functionality contribute to its unique chemical and pharmacological properties.
特性
CAS番号 |
823821-83-6 |
|---|---|
分子式 |
C16H22N2O |
分子量 |
258.36 g/mol |
IUPAC名 |
N-[3-(3-propyl-1H-indol-2-yl)propyl]acetamide |
InChI |
InChI=1S/C16H22N2O/c1-3-7-13-14-8-4-5-9-15(14)18-16(13)10-6-11-17-12(2)19/h4-5,8-9,18H,3,6-7,10-11H2,1-2H3,(H,17,19) |
InChIキー |
YPUNNXFJCZRWRY-UHFFFAOYSA-N |
正規SMILES |
CCCC1=C(NC2=CC=CC=C21)CCCNC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-Phenyl-2,3,3a,4-tetrahydro-1h-benzo[f]isoindol-1-one](/img/structure/B11855829.png)


![Indeno[2,1-b]pyran, 4-methyl-2-(2-thienyl)-](/img/structure/B11855857.png)




![1-[4-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)phenyl]ethanone](/img/structure/B11855894.png)
![1-(4-Fluorophenyl)-4,5-dihydro-1H-benzo[g]indazole](/img/structure/B11855906.png)




